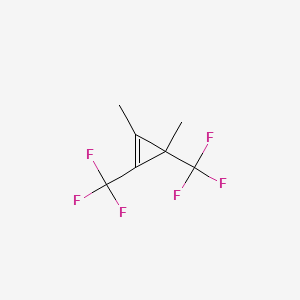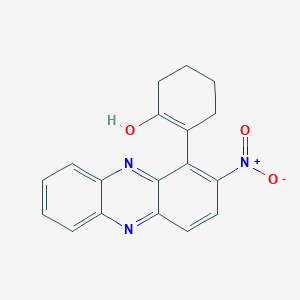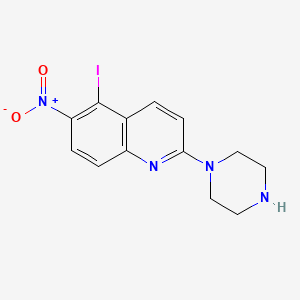
5-Iodo-6-nitro-2-piperazinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Iodo-6-nitro-2-piperazinylquinoline involves a multi-step process. One of the reported methods includes the following steps :
Nitration: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 6-position.
Iodination: The nitroquinoline is then subjected to iodination to introduce an iodine atom at the 5-position.
Piperazine Introduction: Finally, the piperazine moiety is introduced at the 2-position through a nucleophilic substitution reaction.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. The reaction conditions often include the use of strong acids for nitration, iodine sources for iodination, and suitable solvents and catalysts for the nucleophilic substitution.
化学反応の分析
5-Iodo-6-nitro-2-piperazinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to create derivatives of the compound.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include reducing agents like hydrogen gas, nucleophiles like thiols, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Iodo-6-nitro-2-piperazinylquinoline has several scientific research applications :
Chemistry: It is used as a precursor for synthesizing various derivatives for studying structure-activity relationships.
Biology: The compound is employed in binding studies to understand the interaction with serotonin transporters.
Medicine: It serves as a radioligand in imaging studies to visualize serotonin transporters in the brain.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting serotonin transporters.
作用機序
The primary mechanism of action of 5-Iodo-6-nitro-2-piperazinylquinoline involves its binding to the serotonin uptake complex . The compound acts as a ligand, selectively binding to serotonin transporters and inhibiting the reuptake of serotonin. This interaction allows for the visualization and study of serotonin transporters in various biological systems.
類似化合物との比較
5-Iodo-6-nitro-2-piperazinylquinoline is unique due to its high selectivity and potency for serotonin transporters. Similar compounds include :
5-Iodo-6-nitroquipazine: Another potent ligand for serotonin transporters, differing mainly in the substitution pattern on the quinoline ring.
6-Nitroquipazine: Lacks the iodine atom but retains the nitro group, showing different binding affinities and selectivity.
5-Methyl-6-nitroquipazine: A derivative with a methyl group instead of an iodine atom, used in similar binding studies.
These compounds highlight the structural variations that can influence the binding affinity and selectivity for serotonin transporters, making this compound a valuable tool in research.
特性
分子式 |
C13H13IN4O2 |
|---|---|
分子量 |
384.17 g/mol |
IUPAC名 |
5-iodo-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13IN4O2/c14-13-9-1-4-12(17-7-5-15-6-8-17)16-10(9)2-3-11(13)18(19)20/h1-4,15H,5-8H2 |
InChIキー |
IRGBJHWMPCBAGK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C(=C(C=C3)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
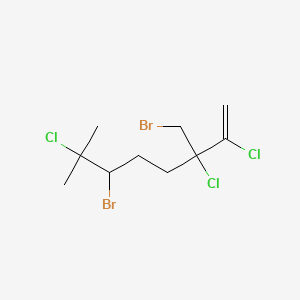


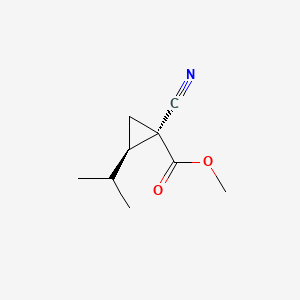
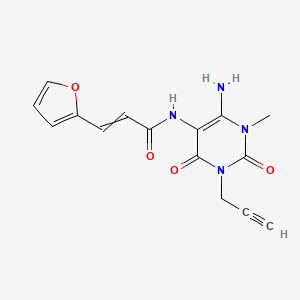
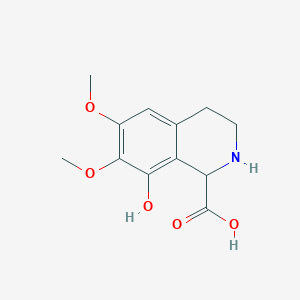
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)


